

# Solubility Profile of Methyl 5-hydroxypyrazine-2-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 5-hydroxypyrazine-2-carboxylate

Cat. No.: B153309

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## Introduction

**Methyl 5-hydroxypyrazine-2-carboxylate** is a heterocyclic organic compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a summary of the available solubility information, relevant physicochemical properties, and a detailed experimental protocol for solubility determination.

## Physicochemical Properties

While specific quantitative solubility data in a range of organic solvents is not readily available in the public domain, the physicochemical properties of **Methyl 5-hydroxypyrazine-2-carboxylate** offer valuable insights into its expected solubility behavior. The presence of a hydroxyl group and a methyl ester group, along with the pyrazine ring, suggests a moderate polarity. The hydroxyl group can participate in hydrogen bonding, which will influence its solubility in protic solvents.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	-
Molecular Weight	154.12 g/mol	-
XLogP3-AA	-0.6	[1]
Topological Polar Surface Area	72.3 Å <sup>2</sup>	[2]
Hydrogen Bond Donors	1	-
Hydrogen Bond Acceptors	4	-

The negative XLogP3-AA value suggests a preference for polar environments. The topological polar surface area (TPSA) is also indicative of a compound with moderate polarity, which would favor solubility in polar organic solvents.

## Qualitative Solubility Observations

Based on available literature, the following qualitative observations on the solubility of **Methyl 5-hydroxypyrazine-2-carboxylate** have been noted:

- Soluble in:
  - N,N-Dimethylformamide (DMF)[3]
  - Methanol (MeOH)[4]
- Likely Soluble in (based on polarity):
  - Ethanol
  - Other polar protic and aprotic solvents
- Lower Solubility in:
  - Ethyl acetate (EtOAc) - Used for trituration, suggesting lower solubility.[4]
- Expected Poor Solubility in:

- Non-polar solvents such as heptane or hexane.

## Experimental Protocol: Equilibrium Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, adapted from standard laboratory procedures, is recommended.

Objective: To determine the equilibrium solubility of **Methyl 5-hydroxypyrazine-2-carboxylate** in a specific organic solvent at a controlled temperature.

Materials:

- **Methyl 5-hydroxypyrazine-2-carboxylate**
- Selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (0.22  $\mu\text{m}$ , compatible with the chosen solvent)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

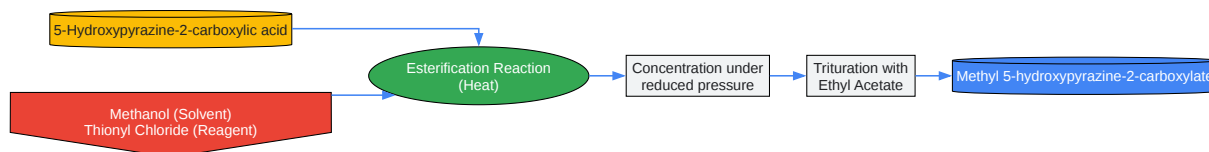
- Preparation of Saturated Solution:

- Add an excess amount of **Methyl 5-hydroxypyrazine-2-carboxylate** to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
- Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
- Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
  - After equilibration, allow the suspension to settle.
  - Carefully withdraw a sample of the supernatant using a syringe.
  - Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
- Analysis:
  - Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.
  - Quantify the concentration of **Methyl 5-hydroxypyrazine-2-carboxylate** in the diluted sample using a validated HPLC method. A standard calibration curve should be prepared for accurate quantification.
- Calculation:
  - Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
  - The resulting value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/L.

## Visualizations

## Synthesis Workflow

The following diagram illustrates a typical laboratory synthesis of **Methyl 5-hydroxypyrazine-2-carboxylate** from its corresponding carboxylic acid.

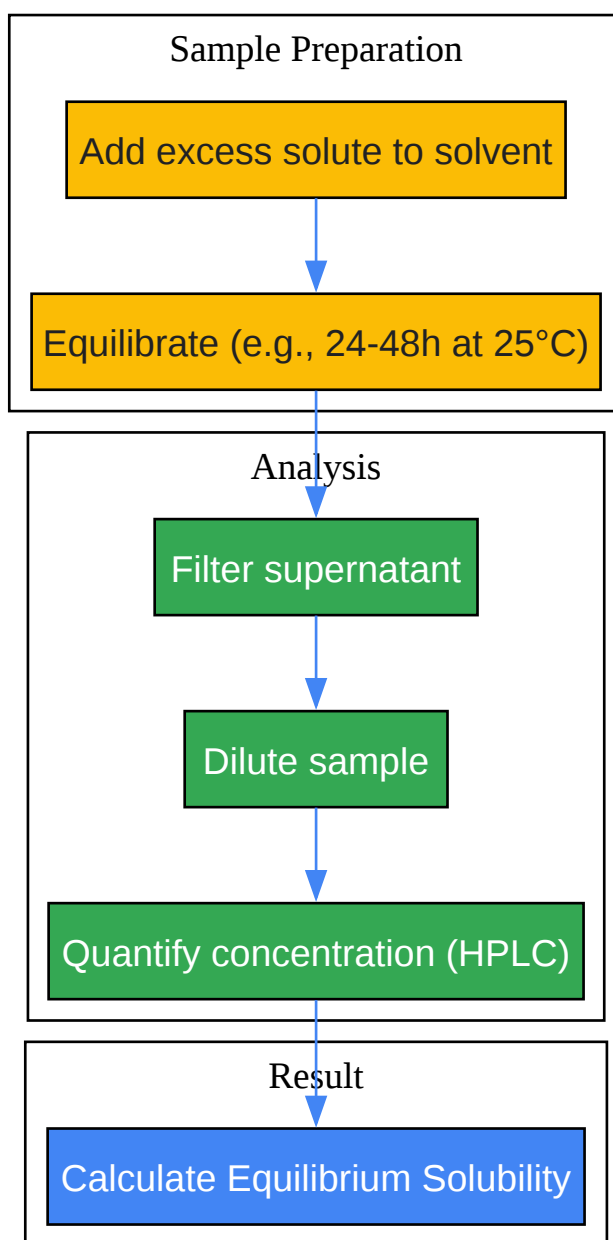


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Caption: Synthesis of **Methyl 5-hydroxypyrazine-2-carboxylate**.

## Logical Relationship of Solubility Determination

The diagram below outlines the logical steps involved in the experimental determination of solubility.



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